菲尔匹克

描述

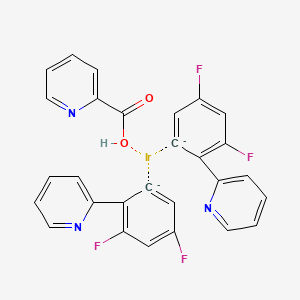

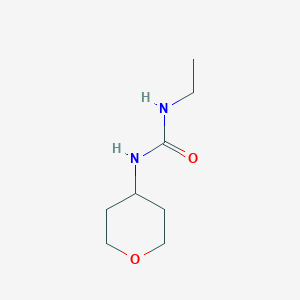

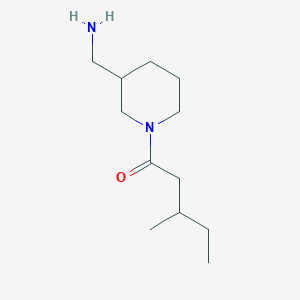

FIrpic, also known as Bis [2- (4,6-difluorophenyl)pyridinato-C2,N] (picolinato)iridium, is a highly efficient phosphorescent dopant material for OLED devices . It is one of the most investigated bis-cyclometallated iridium complexes, particularly in the context of organic light-emitting diodes (OLEDs) due to its attractive sky-blue emission, high emission efficiency, and suitable energy levels .

Synthesis Analysis

The synthesis of FIrpic involves heating IrCl3∙nH2O with 2-(2’,4’-difluorophenylpyridine) (F2ppy) overnight at 120 °C in a 3:1 mixture of 2-ethoxyethanol and water under an Ar atmosphere . The resulting iridium chloro-bridged dimer [(F2ppy)2IrCl]2 is then refluxed with 4,7-diphenyl-1,10-phenanthroline at 40 °C under an Argon atmosphere in a 1:1 mixture of dichloromethane and methanol .Molecular Structure Analysis

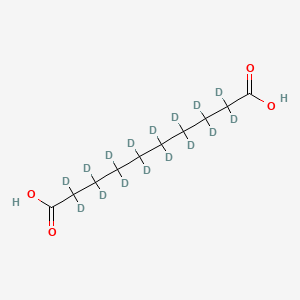

FIrpic is a bis-cyclometallated iridium complex. Its chemical formula is C28H16F4IrN3O2 and it has a molecular weight of 694.66 g/mol . The geometrical structures and photophysical properties of FIrpic have been fully investigated by density functional theory and time-dependent density functional theory .Chemical Reactions Analysis

FIrpic degrades through the loss of the picolinate ancillary ligand. The resulting iridium fragment can be efficiently trapped “in-situ” as a BPhen derivative . This degradation process is well mirrored when a suitably engineered, FIrpic-based, OLED is operated and aged .Physical And Chemical Properties Analysis

FIrpic has an absorption λ max of 256 nm and fluorescence λ em of 468 nm, 535 nm in DCM. Its HOMO and LUMO energy levels are 5.8 eV and 3.1 eV, respectively . It appears as a yellow powder and has a melting point of 330-335 °C .科学研究应用

有机发光二极管 (OLED)

菲尔匹克因其在 OLED 中的应用而被广泛研究。 它是一种典型的蓝色磷光发射器,以其天蓝色发射、高发射效率和合适的能级而闻名 。该化合物在电激发后发射光的特性使其成为显示和照明技术的主要候选材料。 研究人员专注于修改菲尔匹克的螯合配体以控制其发射颜色和光物理特性,使其适应特定的器件应用 .

光物理性质调控

可以调节菲尔匹克的几何结构和光学性质以提高其性能。例如,在吡啶甲酸配体上用二甲胺取代可扩展 π 电子离域,提高 HOMO 能级,并改善空穴注入和传输能力。 这种修饰对于开发具有定制电子特性的材料至关重要,这些材料可用于先进的光电应用 .

磷光研究

菲尔匹克是研究过渡金属材料中磷光现象的模型化合物。 其高量子产率以及金属到配体电荷转移 (MLCT) 在其磷光光谱中的参与使其成为理解高效蓝色磷光发射机制的极佳对象 .

载流子注入和传输

在 OLED 中的载流子注入和传输方面,研究了掺杂菲尔匹克的器件以了解其性能。 该化合物在促进器件结构中载流子运动方面的作用对于开发高效耐用的 OLED 至关重要 .

能级优化

菲尔匹克的能级适合集成到多层器件架构中。 研究人员利用这些能级优化电子和空穴注入之间的平衡,这对于实现高器件效率和寿命至关重要 .

电致发光增强

通过将该化合物掺入各种器件配置中,探索了其增强电致发光的潜力。 菲尔匹克的强蓝色发射被利用来改善 OLED 显示器的视觉质量和亮度 .

理论建模

菲尔匹克也是理论研究的主题,旨在预测其在不同环境中的行为。 密度泛函理论等计算方法有助于理解其电子结构并预测其在各种应用中的适用性 .

合成与结构表征

最后,菲尔匹克的合成和结构表征提供了对其化学行为和稳定性的见解。 这些研究对于设计具有改进性能的新化合物以用于未来的技术应用至关重要 .

作用机制

Target of Action

Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III), also known as Firpic, is primarily targeted for use in organic light-emitting diodes (OLEDs) . Its primary role is to serve as a phosphorescent dopant material .

Mode of Action

Firpic interacts with its targets by emitting light when electrically stimulated . This is due to its high emission efficiency and suitable energy levels . The compound’s attractive sky-blue emission makes it particularly useful in the context of OLEDs .

Biochemical Pathways

The key biochemical pathway involved in Firpic’s action is the process of electroluminescence . When an electric current is applied, Firpic emits light, a process that is central to the functioning of OLEDs . The energy transfer from the host to Firpic is considered to be the same .

Pharmacokinetics

For instance, its high emission efficiency and suitable energy levels contribute to its overall effectiveness .

Result of Action

The result of Firpic’s action is the emission of sky-blue light when used in OLEDs . This light emission is the result of electroluminescence, a process that occurs when Firpic is electrically stimulated .

Action Environment

The action of Firpic can be influenced by various environmental factors. For instance, the understanding of photophysical and electrochemical processes are only broadly understood mainly because of the different environment in which these properties are measured, i.e., isolated molecules in solvent vs. device . Furthermore, strategic modification of the ancillary ligand, especially by substitution of electron-donating groups at the para position of the pyridyl N atom or extension of the p-electron delocalization, is an effective and easy way to enhance the photochemical stability of Firpic .

安全和危害

FIrpic may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water and to rinse thoroughly with plenty of water for at least 15 minutes, respectively .

未来方向

属性

IUPAC Name |

2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXYMQNTSZXWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17F4IrN3O2-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

695.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

376367-93-0 | |

| Record name | Bis[3,5-difluoro-2-(2-pyridyl)phenyl] (2-carboxypyridyl) iridium (III) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-4-[3-(cyclopropylmethoxy)phenoxy]aniline](/img/structure/B1469511.png)

![2-(6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1469515.png)

![2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1469517.png)

![2-Methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanenitrile](/img/structure/B1469518.png)

![2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1469527.png)